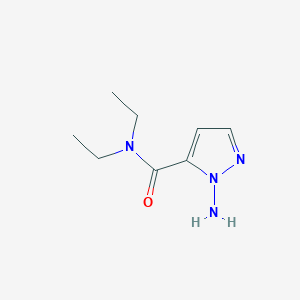
(1,2-Ethanediamine-N,N')(N,N,N',N'-tetramethyl-1,2-ethanediamine-N,N')palladiu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-Ethanediamine-N,N’)(N,N,N’,N’-tetramethyl-1,2-ethanediamine-N,N’)palladium is a coordination complex that features palladium as the central metal atom. This compound is notable for its applications in catalysis, particularly in organic synthesis and industrial processes. The presence of the ethylenediamine ligands enhances its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Ethanediamine-N,N’)(N,N,N’,N’-tetramethyl-1,2-ethanediamine-N,N’)palladium typically involves the reaction of palladium salts with N,N,N’,N’-tetramethylethylenediamine. A common method includes the use of palladium(II) chloride and N,N,N’,N’-tetramethylethylenediamine in an appropriate solvent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving precise control of reaction parameters such as temperature, pressure, and concentration of reactants .
Análisis De Reacciones Químicas
Types of Reactions
(1,2-Ethanediamine-N,N’)(N,N,N’,N’-tetramethyl-1,2-ethanediamine-N,N’)palladium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often involving the palladium center.
Substitution: Ligand substitution reactions are common, where the ethylenediamine ligands can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction could produce palladium(0) species .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1,2-Ethanediamine-N,N’)(N,N,N’,N’-tetramethyl-1,2-ethanediamine-N,N’)palladium is widely used as a catalyst in organic synthesis. It facilitates various reactions, including cross-coupling reactions, which are essential for forming carbon-carbon bonds .
Biology and Medicine
Its ability to form stable complexes with various ligands makes it a candidate for targeted drug delivery systems .
Industry
Industrially, the compound is used in processes such as polymerization and the production of fine chemicals. Its catalytic properties enhance the efficiency and selectivity of these processes .
Mecanismo De Acción
The mechanism by which (1,2-Ethanediamine-N,N’)(N,N,N’,N’-tetramethyl-1,2-ethanediamine-N,N’)palladium exerts its effects involves coordination chemistry. The palladium center acts as a Lewis acid, facilitating the activation of substrates through coordination. This activation lowers the activation energy of the reaction, enhancing the reaction rate. The molecular targets and pathways involved depend on the specific reaction and substrates used[9][9].
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-tetramethylethylenediamine: This compound is similar in structure but lacks the palladium center.
Ethylenediamine: A simpler ligand that can form coordination complexes with various metals, including palladium.
Uniqueness
The uniqueness of (1,2-Ethanediamine-N,N’)(N,N,N’,N’-tetramethyl-1,2-ethanediamine-N,N’)palladium lies in its combination of the palladium center with the N,N,N’,N’-tetramethylethylenediamine ligands. This combination enhances its stability and reactivity, making it a versatile catalyst in various chemical processes .
Propiedades
Fórmula molecular |
C8H22N4Pd |
|---|---|
Peso molecular |
280.71 g/mol |
Nombre IUPAC |
2-azanidylethylazanide;palladium(2+);N,N,N',N'-tetramethylethane-1,2-diamine |
InChI |
InChI=1S/C6H16N2.C2H6N2.Pd/c1-7(2)5-6-8(3)4;3-1-2-4;/h5-6H2,1-4H3;3-4H,1-2H2;/q;-2;+2 |
Clave InChI |
OWCMWULPNHPFKV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN(C)C.C(C[NH-])[NH-].[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4-Chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B12888858.png)
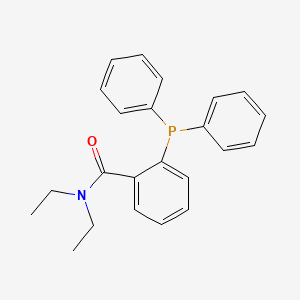
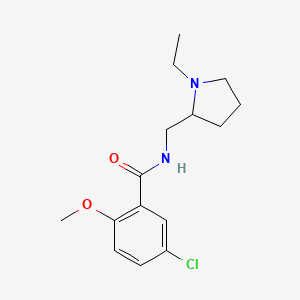
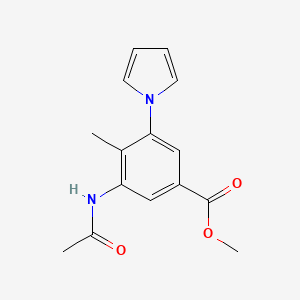
![3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12888882.png)
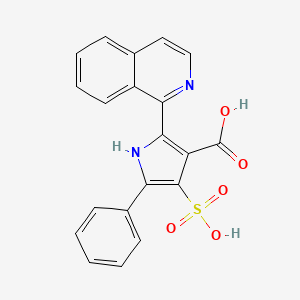
![2-(Cyanomethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12888897.png)
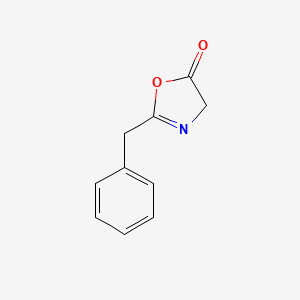
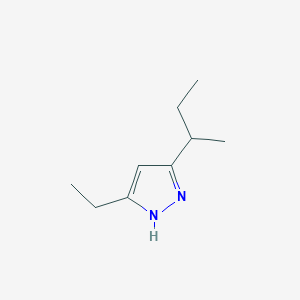
![1-[6-Hydroxy-3-(4-methylphenyl)-2-phenyl-1-benzofuran-5-yl]butan-1-one](/img/structure/B12888919.png)
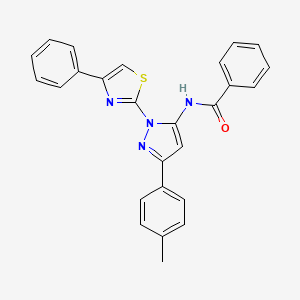
![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]sulfanyl}ethan-1-ol](/img/structure/B12888938.png)
